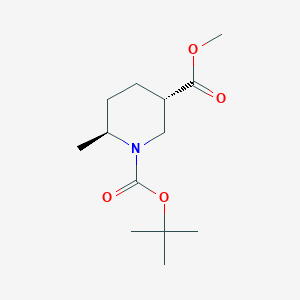![molecular formula C7H5IN2O B13647019 3-Iodoimidazo[1,2-a]pyridin-5-ol](/img/structure/B13647019.png)
3-Iodoimidazo[1,2-a]pyridin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodoimidazo[1,2-a]pyridin-5-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their significant biological and therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoimidazo[1,2-a]pyridin-5-ol typically involves the cyclization of 2-aminopyridine with an appropriate halogenated ketone, followed by iodination. One common method includes the use of copper-supported manganese oxide-based octahedral molecular sieves (CuOx/OMS-2) as a catalyst for tandem cyclization and iodination . The reaction conditions are generally mild, and the catalyst is reusable, making it an efficient and sustainable method.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalable nature of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with appropriate optimization for yield and purity.
化学反応の分析
Types of Reactions
3-Iodoimidazo[1,2-a]pyridin-5-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed to modify the iodine substituent.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or tert-butyl hydroperoxide (TBHP) are commonly used.
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with different functional groups, while substitution reactions can introduce a variety of substituents at the iodine position .
科学的研究の応用
3-Iodoimidazo[1,2-a]pyridin-5-ol has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe for biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in material science for the development of new materials with unique properties
作用機序
The mechanism of action of 3-Iodoimidazo[1,2-a]pyridin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the modifications made to the compound .
類似化合物との比較
Similar Compounds
- 3-Bromoimidazo[1,2-a]pyridin-5-ol
- 3-Chloroimidazo[1,2-a]pyridin-5-ol
- 3-Fluoroimidazo[1,2-a]pyridin-5-ol
Uniqueness
3-Iodoimidazo[1,2-a]pyridin-5-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger interactions with biological targets, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C7H5IN2O |
|---|---|
分子量 |
260.03 g/mol |
IUPAC名 |
3-iodo-1H-imidazo[1,2-a]pyridin-5-one |
InChI |
InChI=1S/C7H5IN2O/c8-5-4-9-6-2-1-3-7(11)10(5)6/h1-4,9H |
InChIキー |
ULICSBGLKCBMPR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N2C(=C1)NC=C2I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


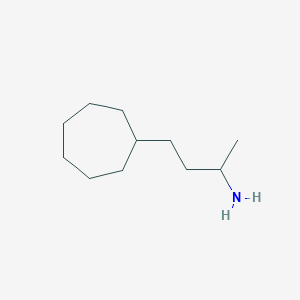
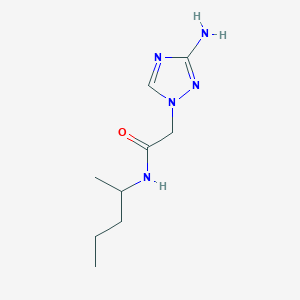



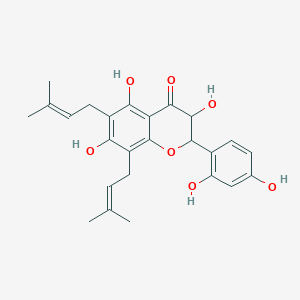


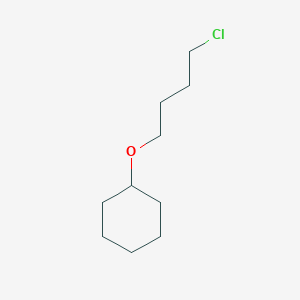
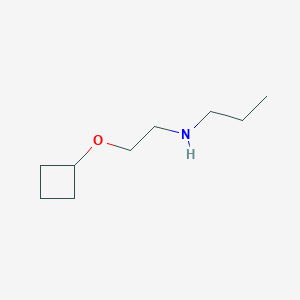
![4-[2,5-didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646989.png)
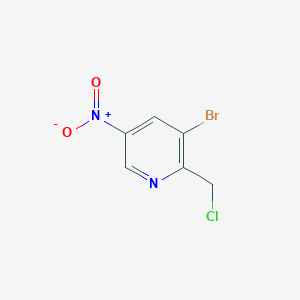
![1-(2,4-Dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-(1H-imidazol-1-yl)ethan-1-imine](/img/structure/B13647013.png)
